Nafarelin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Hormone-Sensitive Cancers:

Nafarelin's ability to suppress the production of sex hormones like estrogen and testosterone makes it valuable in treating hormone-dependent cancers. One key area of research is its application in prostate cancer. Studies have shown that Nafarelin can effectively reduce prostate-specific antigen (PSA) levels, a marker for prostate cancer progression [].

Regulation of Reproductive Physiology:

Scientists utilize Nafarelin to understand and regulate various aspects of the reproductive system. Its suppressive effect on gonadotropin hormones allows researchers to investigate their role in processes like ovulation, menstruation, and spermatogenesis []. This research helps in developing new contraceptives and fertility treatments.

Treatment of Endometriosis:

Endometriosis is a condition where endometrial tissue grows outside the uterus. Nafarelin's ability to suppress estrogen production can help manage endometriosis symptoms like pain and abnormal bleeding. Research is ongoing to explore its efficacy in long-term management and potential impact on fertility in women with endometriosis [].

Investigation of Puberty and its Disorders:

Nafarelin plays a role in researching disorders related to puberty, such as central precocious puberty (CPP) in children. CPP is characterized by early development of secondary sexual characteristics. Nafarelin's suppressive effect on sex hormone production helps delay puberty progression in CPP cases, allowing for further growth and development [].

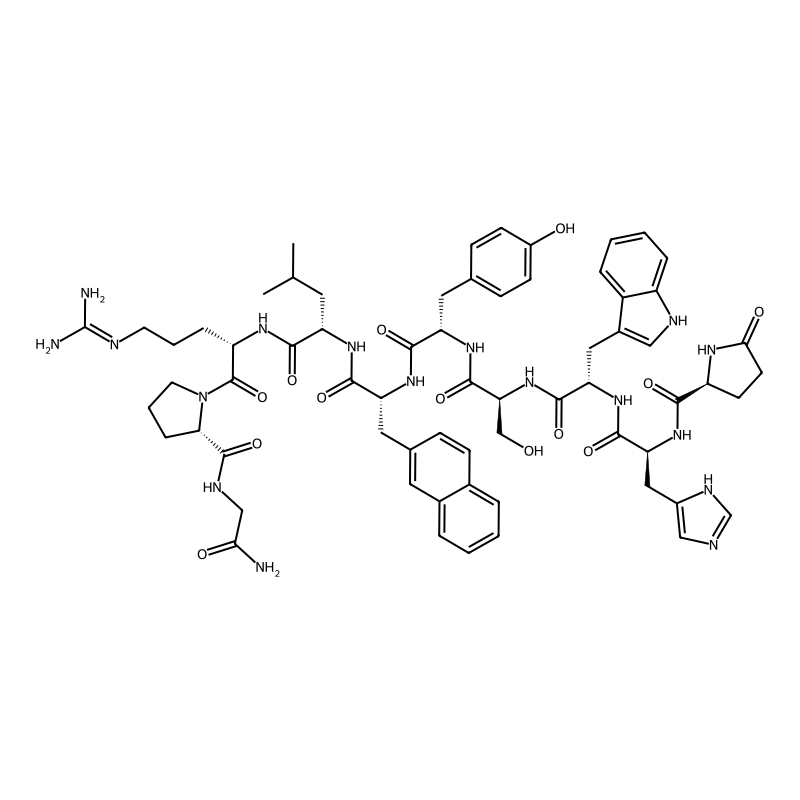

Nafarelin is a synthetic analogue of gonadotropin-releasing hormone, functioning as a potent agonist at the gonadotropin-releasing hormone receptor. Its primary mechanism involves the suppression of sex hormone production by the gonads, leading to a significant decrease in levels of luteinizing hormone and follicle-stimulating hormone. This results in a corresponding reduction of sex hormones such as estrogen and testosterone, making nafarelin effective in treating conditions like endometriosis and central precocious puberty. The chemical structure of nafarelin is represented by the formula and it exists in both free base and acetate salt forms .

Nafarelin acts through a negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis. Here's the breakdown:

- Initial Stimulation: Upon administration, Nafarelin initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland [3].

- Desensitization: With continued use, Nafarelin desensitizes GnRH receptors in the pituitary, leading to a suppression of LH and FSH release [3].

- Reduced Sex Hormone Production: Decreased LH and FSH levels consequently reduce the production of sex hormones (estrogen and testosterone) by the ovaries and testes [1].

This hormonal manipulation is the therapeutic basis for Nafarelin's applications in endometriosis and precocious puberty.

- Toxicity: Nafarelin is generally well-tolerated, but side effects can occur due to suppressed sex hormone levels. These include hot flashes, vaginal dryness, decreased libido, and bone mineral density loss [2].

- Pregnancy: Nafarelin is contraindicated in pregnancy due to the potential for birth defects [4].

Data Source:

Nafarelin primarily undergoes enzymatic hydrolysis rather than metabolism through cytochrome P450 enzymes. The elimination half-life varies based on the route of administration: approximately 2.5 to 3.0 hours for intranasal use and around 85.5 hours for subcutaneous administration. The drug is excreted mainly through urine (44-55%) and feces (19-44%) .

Nafarelin can be synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into peptides. The synthesis typically involves protecting group strategies to ensure that specific functional groups remain unreacted during coupling reactions. The unique substitution at position six with 3-(2-naphthyl)-D-alanine is crucial for its biological activity .

Nafarelin is primarily used in:

- Endometriosis Treatment: It alleviates symptoms by reducing estrogen levels.

- Central Precocious Puberty: It helps manage early onset puberty by slowing growth rates and reversing early sexual development.

- Assisted Reproductive Technology: It is sometimes used to control ovarian stimulation protocols during in vitro fertilization .

Nafarelin has been studied for potential interactions with other medications, particularly those affecting hormonal pathways. Its use may alter the effectiveness of contraceptives due to its impact on sex hormone levels. Additionally, it can interact with medications that affect bone density, necessitating careful monitoring during treatment .

Several compounds share similarities with nafarelin, particularly other gonadotropin-releasing hormone analogues. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Buserelin | GnRH Agonist | Similar mechanism; used primarily for prostate cancer treatment. |

| Leuprolide | GnRH Agonist | Commonly used for endometriosis and prostate cancer; longer half-life than nafarelin. |

| Goserelin | GnRH Agonist | Used for breast cancer; also has a longer duration of action compared to nafarelin. |

| Triptorelin | GnRH Agonist | Utilized in treating prostate cancer; exhibits similar action but different pharmacokinetics. |

Nafarelin's unique feature lies in its rapid absorption via intranasal administration, allowing for convenient dosing compared to others that may require injections or have longer onset times .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

Related CAS

86220-42-0 (acetate (salt), hydrate)

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Drug Indication

FDA Label

Pharmacology

Nafarelin Acetate is the acetate salt form of nafarelin, a modified synthetic porcine luteinizing hormone (LH)-releasing hormone peptide analog, with gonadotropin-releasing hormone (GnRH) agonist activity. Upon nasal inhalation, nafarelin acetate binds to the GnRH receptor. This initially results in the release of the gonadotropins, follicle-stimulating hormone (FSH) and LH, from the pituitary gland; however, prolonged stimulation of the GnRH receptor desensitizes the receptor, which leads to decreased secretion of FSH and LH. In females, the inhibition of gonadotropin secretion causes hypogonadotropic hypogonadism leading to decreased production of estrogen and progesterone and anovulation. In males, the inhibition of LH secretion prevents the production and release of testosterone from Leydig cells in the testes and causes a significant decline in testosterone production that is near the levels seen following castration.

MeSH Pharmacological Classification

ATC Code

H01 - Pituitary and hypothalamic hormones and analogues

H01C - Hypothalamic hormones

H01CA - Gonadotropin-releasing hormones

H01CA02 - Nafarelin

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Gonadotropin-releasing hormone

GNRHR [HSA:2798] [KO:K04280]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Paris_green

FDA Medication Guides

Nafarelin Acetate

SPRAY, METERED;NASAL

PFIZER

01/31/2023

Biological Half Life

Use Classification

Dates

2: Cheng MH, Yu BK, Chang SP, Wang PH. A randomized, parallel, comparative study of the efficacy and safety of nafarelin versus danazol in the treatment of endometriosis in Taiwan. J Chin Med Assoc. 2005 Jul;68(7):307-14. PubMed PMID: 16038370.

3: Raiman J, Koljonen M, Huikko K, Kostiainen R, Hirvonen J. Delivery and stability of LHRH and Nafarelin in human skin: the effect of constant/pulsed iontophoresis. Eur J Pharm Sci. 2004 Feb;21(2-3):371-7. PubMed PMID: 14757511.

4: Suh J, Lee E, Hwang S, Yoon S, Yoon BK, Bae D, Choi D. Dose of GnRH agonist (nafarelin acetate) affects intrafollicular PAPP-A expression in controlled ovarian hyperstimulation cycle. Eur J Obstet Gynecol Reprod Biol. 2004 Jan 15;112(1):65-8. PubMed PMID: 14687742.

5: Jiménez-Severiano H, D'Occhio MJ, Lunstra DD, Mussard ML, Koch JW, Ehnis LR, Enright WJ, Kinder JE. Effect of chronic treatment with the gonadotrophin-releasing hormone agonist azagly-nafarelin on basal concentrations of LH in prepubertal bulls. Reproduction. 2003 Feb;125(2):225-32. PubMed PMID: 12578536.

6: Franco JG Jr, Baruffi RL, Mauri AL, Petersen CG, Chufallo JE, Felipe V, Garbellini E. Prospective randomized comparison of ovarian blockade with nafarelin versus leuprolide during ovarian stimulation with recombinant FSH in an ICSI program. J Assist Reprod Genet. 2001 Nov;18(11):593-7. PubMed PMID: 11804427; PubMed Central PMCID: PMC3455697.

7: Heinig J, Coenen-Worch V, Cirkel U. Acute exacerbation of chronic maxillary sinusitis during therapy with nafarelin nasal spray. Eur J Obstet Gynecol Reprod Biol. 2001 Dec 1;99(2):266-7. PubMed PMID: 11788185.

8: Takeuchi S, Minoura H, Shibahara T, Tsuiki Y, Noritaka F, Toyoda N. A prospective randomized comparison of routine buserelin acetate and a decreasing dosage of nafarelin acetate with a low-dose gonadotropin-releasing hormone agonist protocol for in vitro fertilization and intracytoplasmic sperm injection. Fertil Steril. 2001 Sep;76(3):532-7. PubMed PMID: 11532477.

9: Palatyński A, Gruszczyńska J, Sobkiewicz S. [Nafarelin acetate (Synarel) and thermocoagulation in the treatment of endometriosis]. Ginekol Pol. 2001 May;72(5):284-9. Polish. PubMed PMID: 11526758.

10: Brett S, Yong PY, Thong KJ. Ovarian hyperstimulation after the sole use of a gonadotrophin-releasing hormone agonist (Nafarelin) as a complication of in vitro fertilisation treatment. J Assist Reprod Genet. 2001 Jun;18(6):353-6. PubMed PMID: 11495415; PubMed Central PMCID: PMC3455846.

11: Bergqvist A; SCANDET Group. A comparative study of the acceptability and effect of goserelin and nafarelin on endometriosis. Gynecol Endocrinol. 2000 Dec;14(6):425-32. PubMed PMID: 11228063.

12: Wong JM, Forrest KA, Snabes SZ, Zhao SZ, Gersh GE, Kennedy SH. Efficacy of nafarelin in assisted reproductive technology: a meta-analysis. Hum Reprod Update. 2001 Jan-Feb;7(1):92-101. PubMed PMID: 11212082.

13: McNulty SJ, Hardy KJ. Two patients with acute intermittent porphyria treated with nafarelin to prevent menstrual exacerbations. J R Soc Med. 2000 Aug;93(8):429-30. PubMed PMID: 10983507; PubMed Central PMCID: PMC1298087.

14: Minaguchi H, Wong JM, Snabes MC. Clinical use of nafarelin in the treatment of leiomyomas. A review of the literature. J Reprod Med. 2000 Jun;45(6):481-9. Review. PubMed PMID: 10900582.

15: Kurabayashi T, Takakuwa K, Tanaka K. Treatment with nafarelin for endometriosis in young women. Efficacy, safety and lipid metabolism. Niigata Nafarelin Study Group. J Reprod Med. 2000 Jun;45(6):454-60. PubMed PMID: 10900577.

16: Sánchez Contreras J, Hernández Vivar LE, Villalobos Cid MA, Risco Cortés RJ. [Conservative treatment of interstitial ectopic pregnancy and endometriosis with laparoscopic methotrexate and potassium chloride and complementary management with nasal nafarelin. Report of a case and review of the literature]. Ginecol Obstet Mex. 2000 Jan;68:35-8. Review. Spanish. PubMed PMID: 10774100.

17: Calvo Lugo GE, Sauceda González LF, Jiménez Perea ML, Díaz Arias FJ. [Treatment of pelvic endometriosis with goserelin acetate or nafarelin acetate. Comparative study]. Ginecol Obstet Mex. 2000 Jan;68:7-14. Spanish. PubMed PMID: 10774095.

18: Nakao A, Iwagaki H, Kanagawa T, Jikuhara A, Matsubara N, Takakura N, Isozaki H, Tanaka N. Crohn's disease mimicking as bowel endometriosis. Are the symptoms reduced by nafarelin acetate? Arch Gynecol Obstet. 2000 Feb;263(3):131-3. PubMed PMID: 10763842.

19: Tahara M, Matsuoka T, Yokoi T, Tasaka K, Kurachi H, Murata Y. Treatment of endometriosis with a decreasing dosage of a gonadotropin-releasing hormone agonist (nafarelin): a pilot study with low-dose agonist therapy ("draw-back" therapy). Fertil Steril. 2000 Apr;73(4):799-804. PubMed PMID: 10731543.

20: Loh SK, Leong NK. Nafarelin acetate for pituitary suppressions in in-vitro fertilisation cycles--a Singaporean experience. Singapore Med J. 1999 Dec;40(12):752-5. PubMed PMID: 10709427.